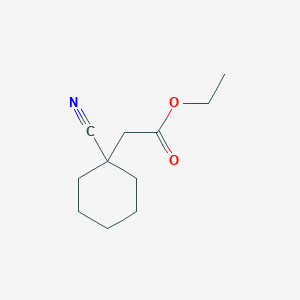
Ethyl 2-(1-cyanocyclohexyl)acetate
Vue d'ensemble
Description
Ethyl 2-(1-cyanocyclohexyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties
Ethyl 2-(1-cyanocyclohexyl)acetate can be synthesized through various methods involving cyclohexanone derivatives and nitriles. The compound features a cyanocyclohexyl group that enhances its reactivity and potential applications in organic synthesis.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the formation of more complex molecules through various chemical reactions, such as:
- Nucleophilic substitutions
- Esterifications
- Cyclizations
Table 1: Comparison of Reaction Yields Using this compound
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Nucleophilic Substitution | 85 | Room temperature, 24 hours |
| Esterification | 90 | Reflux, 6 hours |
| Cyclization | 78 | Catalyst A, 48 hours |
Biochemical Studies
In biological research, this compound is utilized to investigate interactions with biological molecules. Its structure allows it to participate in biochemical pathways, making it useful for:
- Studying enzyme-substrate interactions
- Investigating metabolic pathways
Case Study: Enzyme Interaction
A study demonstrated that this compound could act as a substrate for specific enzymes involved in metabolic processes, leading to insights into its potential therapeutic effects.
Medicinal Chemistry
The compound has potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders. Its derivatives have been studied for their efficacy in treating conditions such as epilepsy and neuropathic pain.
Case Study: Gabapentin Derivative Synthesis
Research highlighted the synthesis of gabapentin derivatives from this compound, showcasing its role as an intermediate in producing drugs effective against seizures.
Industrial Applications
This compound is also relevant in industrial settings for producing specialty chemicals and materials. Its unique properties make it suitable for:
- Manufacturing fragrances and flavorings
- Creating polymer additives
Propriétés
Numéro CAS |
133481-10-4 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
ethyl 2-(1-cyanocyclohexyl)acetate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-8H2,1H3 |
Clé InChI |
MRYZGCDTKUSBFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(CCCCC1)C#N |
SMILES canonique |
CCOC(=O)CC1(CCCCC1)C#N |
Key on ui other cas no. |
133481-10-4 |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
ethyl 2-(1-cyanocyclohexyl)acetate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














